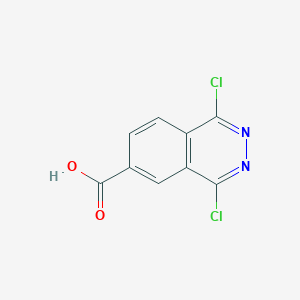

1,4-Dichlorophthalazine-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichlorophthalazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-7-5-2-1-4(9(14)15)3-6(5)8(11)13-12-7/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEBLHFIZGQKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=NN=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Esterification:

The conversion of the carboxylic acid to an ester can be accomplished through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com

A milder and highly efficient alternative involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method allows for the esterification of a wide variety of acids and alcohols under non-acidic conditions at room temperature. orgsyn.org

Interactive Table: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Catalyst | Solvent | Temperature | Key Features |

| Fischer-Speier | Alcohol | H₂SO₄ or TsOH | Excess Alcohol | Reflux | Equilibrium driven; best for simple alcohols. masterorganicchemistry.com |

| DCC/DMAP Coupling | Alcohol, DCC | DMAP | CH₂Cl₂ or THF | 0°C to RT | Mild conditions; high yield; suitable for sensitive substrates. orgsyn.org |

| Triazine-Based | Alcohol, DMTMM | N-Methylmorpholine | THF | Room Temp. | Effective for forming esters from stoichiometric amounts of alcohol. researchgate.net |

Amidation:

The synthesis of amides from the parent carboxylic acid is a fundamental transformation in medicinal chemistry. Direct conversion is often challenging because amines tend to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org This is overcome by activating the carboxylic acid with a coupling reagent.

Commonly used coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov This protocol is effective even for coupling with electron-deficient or sterically hindered amines. nih.gov Other reagents, such as those based on pyridazinone or titanium tetrachloride (TiCl₄), have also been developed to facilitate efficient amide bond formation under mild conditions. lookchemmall.comnih.gov The existence of derivatives like 1,4-dichloro-phthalazine-6-carboxylic acid (3-trifluoromethoxy-phenyl)-amide confirms the viability of this transformation on the target scaffold.

Interactive Table: General Conditions for Amidation of Carboxylic Acids

| Method | Reagents | Additives/Base | Solvent | Temperature | Key Features |

| EDC/HOBt Coupling | Amine, EDC | HOBt, DIPEA | Acetonitrile/CH₂Cl₂ | Room Temp. | Widely used; good for electron-deficient amines. nih.gov |

| DCC Coupling | Amine, DCC | - | CH₂Cl₂ | Room Temp. | Forms a dicyclohexylurea byproduct. libretexts.org |

| TiCl₄ Mediated | Amine, TiCl₄ | Pyridine (B92270) | Pyridine | 85°C | Effective for a wide range of substrates with minimal racemization. nih.gov |

| Boric Acid Catalysis | Amine | Boric Acid | Toluene | Reflux | Green, inexpensive catalyst; chemoselective for primary amines. orgsyn.org |

B. Interconversions at the C1 and C4 Chloro Groups

The chlorine atoms at the 1 and 4 positions of the phthalazine (B143731) ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that seen in similar heterocyclic systems like 2,4-dichloroquinazolines, where the C4 position is particularly electrophilic and readily undergoes substitution. nih.gov This allows for the sequential or simultaneous replacement of the chloro groups with a variety of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for generating molecular diversity.

The reaction with amine nucleophiles is particularly common, leading to the formation of 1-amino-4-chlorophthalazine or 1,4-diaminophthalazine derivatives. The regioselectivity of the first substitution can often be controlled by reaction conditions, although the C4 position is generally more reactive. The substitution of the second chlorine atom typically requires more forcing conditions. This stepwise approach enables the synthesis of unsymmetrically substituted phthalazines.

Reactivity and Transformation Pathways of 1,4 Dichlorophthalazine 6 Carboxylic Acid

Nucleophilic Aromatic Substitution Reactions on the Dichlorophthalazine Core

The phthalazine (B143731) ring system, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is significantly enhanced by the presence of two electron-withdrawing chlorine atoms, which activate the ring for attack by nucleophiles. libretexts.orglibretexts.org The mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

In di-substituted heterocyclic systems like 1,4-dichlorophthalazine (B42487), the two chloro positions often exhibit different levels of reactivity towards nucleophiles. This regioselectivity is governed by the electronic environment of each carbon atom bearing a chlorine. In analogous systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position, which is found to be more electrophilic. nih.gov This selectivity allows for the stepwise replacement of the halogen atoms, enabling the synthesis of mono-substituted or di-substituted products by controlling reaction conditions. nih.gov

For 1,4-dichlorophthalazine, the carbon atoms at positions 1 and 4 are directly bonded to nitrogen atoms, which strongly withdraws electron density and makes them susceptible to nucleophilic attack. Theoretical calculations on similar structures, such as 2,4-dichloroquinazoline, show that one position typically has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack. nih.gov While specific studies on the 6-carboxylic acid derivative were not prevalent in the searched literature, the principles of SNAr on related dichlorinated aza-heterocycles suggest that one chloro position will be more reactive than the other, allowing for regioselective substitution.

| Heterocyclic Core | Positions of Chlorine | Observed Regioselectivity | Reference |

|---|---|---|---|

| Quinazoline | C2 and C4 | Primary substitution occurs preferentially at the C4 position with various amine nucleophiles. | nih.gov |

| Pyridazine (B1198779) 1-oxide | C3 and C6 | Displacement with sulfur nucleophiles occurs at the C6-position, whereas oxygen and nitrogen nucleophiles have shown different selectivity. | rsc.org |

The activated chlorine atoms on the phthalazine core can be displaced by a wide array of nucleophiles. nih.govnih.gov These reactions are fundamental in medicinal chemistry for constructing diverse molecular libraries from a common building block. sigmaaldrich.com The electrophilic character of the carbon centers adjacent to the chlorine atoms facilitates this displacement. nih.gov

Common nucleophiles used in these transformations include:

Nitrogen Nucleophiles : Primary and secondary amines are frequently used to synthesize amino-phthalazine derivatives. For example, 1,4-dichlorophthalazine is used as a starting material for synthesizing 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines. sigmaaldrich.com

Oxygen Nucleophiles : Alkoxides and phenoxides can react to form the corresponding ethers.

Sulfur Nucleophiles : Thiolates are effective nucleophiles for displacing the chloro groups to form thioethers. rsc.org

The sequential displacement allows for the synthesis of phthalazines with two different substituents by first reacting the more reactive position under milder conditions, followed by a second reaction at the less reactive position, potentially requiring more forcing conditions.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Nitrogen (Amine) | 4-Methylpiperazine | 1-Amino-4-chlorophthalazine derivative | sigmaaldrich.com |

| Nitrogen (Amine) | Anilines, Benzylamines | 4-Amino-2-chloroquinazoline derivative (by analogy) | nih.gov |

| Sulfur (Thiol) | Sodium Sulfide (Na₂S) | Chloropyridazine-thiol derivative (by analogy) | rsc.org |

| Sulfur (Thiol) | Phenylmethanethiol | Chloropyridazine-thioether derivative (by analogy) | rsc.org |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position offers a versatile handle for further functionalization through several well-established reaction types. jackwestin.comresearchgate.net

The carboxyl group can be readily converted into its more reactive derivatives, which serve as key intermediates in synthesis.

Esters : Esterification can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. jackwestin.comlibretexts.orgmsu.edu This is an equilibrium reaction where the removal of water drives the reaction toward the ester product. msu.edu

Amides : The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine deprotonates the acid to form an unreactive salt. libretexts.org Therefore, a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is typically used to activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. jackwestin.comlibretexts.org The existence of 1,4-dichloro-phthalazine-6-carboxylic acid (3-trifluoromethoxy-phenyl)-amide confirms this transformation is possible for this specific molecule. lookchem.com

Acid Chlorides : The most common method for converting a carboxylic acid to a highly reactive acid chloride is by treatment with thionyl chloride (SOCl₂). libretexts.orgsydney.edu.au The acid chloride is a valuable intermediate that can be easily converted into other derivatives like esters and amides under mild conditions. ualberta.ca

| Derivative | Reagent(s) | General Reaction Description | Reference |

|---|---|---|---|

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed condensation between the carboxylic acid and an alcohol. | libretexts.orgmsu.edu |

| Amide | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Activation of the carboxylic acid followed by nucleophilic substitution by an amine. | jackwestin.comlibretexts.org |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Reaction with SOCl₂ converts the -OH group of the acid into a good leaving group, which is then displaced by a chloride ion. | libretexts.orgsydney.edu.auyoutube.com |

Decarboxylation is a chemical reaction that removes the carboxyl group and releases carbon dioxide (CO₂). jackwestin.comorganic-chemistry.org For aromatic carboxylic acids, this transformation is generally difficult and requires high activation energy, often necessitating harsh conditions like high temperatures or the use of specialized catalysts. jackwestin.comprinceton.edu While decarboxylation is a fundamental reaction type, its application can be substrate-dependent. msu.edu For instance, certain enzymatic or photoredox-catalyzed methods have been developed for the decarboxylation of various carboxylic acids under milder conditions. organic-chemistry.orgumich.edu

The carbonyl group within the carboxylic acid functionality can undergo reduction. Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). jackwestin.com However, they can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). jackwestin.commsu.eduyoutube.com This reaction converts the -COOH group into a hydroxymethyl (-CH₂OH) group. Direct partial reduction of a carboxylic acid to an aldehyde is generally not feasible; however, this can be accomplished indirectly by first converting the acid to a more reactive derivative, such as an acid chloride or ester, and then using a less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride or DIBAL-H. imperial.ac.uk

Ring-Opening and Ring-Closing Reactions of the Phthalazine System

The phthalazine ring system is generally stable; however, under specific conditions, it can participate in ring transformation reactions. Research on related phthalazine derivatives has shown that these transformations often require reactive partners and specific catalytic conditions.

One notable transformation is the inverse-electron-demand Diels-Alder reaction. For instance, 1-substituted phthalazines have been shown to react with enamines and ynamines, leading to ring transformation into naphthalene (B1677914) derivatives through an addition-cyclization-denitrogenation pathway. jst.go.jp Another pathway involves an addition-cyclization-ring expansion to form benzodiazocine derivatives. longdom.org A third possibility is the cleavage of the N-N bond in the pyridazine ring, resulting in substituted pyridine (B92270) derivatives. longdom.org

While these reactions have been documented for other phthalazine derivatives, specific examples involving 1,4-Dichlorophthalazine-6-carboxylic acid are not extensively reported in the current literature. The presence of two chlorine atoms and a carboxylic acid group would likely influence the electronic properties and steric hindrance of the phthalazine system, thus affecting its propensity to undergo such ring-opening and closing events.

Other Significant Chemical Transformations

Besides transformations of the core ring system, this compound can undergo a variety of other chemical reactions, primarily involving the chloro and carboxylic acid functional groups.

Nucleophilic Substitution Reactions: The chlorine atoms at the 1 and 4 positions of the phthalazine ring are activated towards nucleophilic substitution. This is a common strategy for the synthesis of a wide array of phthalazine derivatives. For example, chlorophthalazines can react with various nucleophiles like p-phenylenediamine (B122844) to displace the chlorine atom. nih.gov The reaction of 1-chlorophthalazines with piperazine (B1678402) derivatives in ethanol (B145695) can yield phthalazines with a substituted piperazinyl group. nih.gov

Palladium-Catalyzed Coupling Reactions: The chloro-substituents also enable participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples with this compound are not detailed, related halo-substituted phthalazines are known to undergo reactions like the Suzuki coupling. This allows for the introduction of aryl or other organic fragments at the chloro-positions.

Reactions of the Carboxylic Acid Group: The carboxylic acid functionality at the 6-position can be readily converted into various derivatives. Standard organic transformations such as esterification, by reaction with an alcohol in the presence of an acid catalyst, and amidation, by reaction with an amine, are expected to proceed. These transformations are useful for modifying the solubility and biological activity of the molecule. For instance, the conversion of a carboxylic acid to its corresponding hydrazide, followed by reaction with various electrophiles, is a common strategy to synthesize diverse phthalazine derivatives. nih.govrsc.org

Below is a table summarizing some of the key chemical transformations involving phthalazine derivatives that are relevant to the reactivity of this compound.

| Transformation Type | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Substitution | p-Phenylenediamine, butanol | N¹-(Phthalazin-1-yl)benzene-1,4-diamines | nih.gov |

| Nucleophilic Substitution | Piperazine derivatives, ethanol | Phthalazines with substituted piperazinyl groups | nih.gov |

| Hydrazinolysis of Ester | Hydrazine (B178648) hydrate, ethanol | Hydrazide derivatives | nih.govrsc.org |

| Ring Transformation | Enamines/Ynamines | Naphthalene or Benzodiazocine derivatives | jst.go.jplongdom.org |

| Cyclocondensation | Acetylene (B1199291) dicarboxylates | Fused heterocyclic systems | longdom.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1,4-Dichlorophthalazine-6-carboxylic acid, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons on the benzene ring of the phthalazine (B143731) core. The chemical shifts of these aromatic protons are expected to be in the range of 7.5-8.5 ppm. The carboxylic acid proton, being acidic, is expected to appear as a broad singlet at a downfield chemical shift, typically in the region of 10-13 ppm. The exact positions of the aromatic proton signals would be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is expected to have a characteristic chemical shift in the range of 165-185 ppm. The carbons of the phthalazine ring would appear in the aromatic region of the spectrum, typically between 120 and 150 ppm. The carbons directly bonded to the chlorine atoms are expected to be deshielded and appear at the lower end of this range.

A hypothetical ¹H and ¹³C NMR data table based on the analysis of similar structures is presented below.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~11-13 (s, 1H) | -COOH | ~170 | C=O |

| ~8.0-8.5 (m, 3H) | Ar-H | ~125-150 | Ar-C |

Note: This data is predicted and not based on experimental results for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern, with (M)+, (M+2)+, and (M+4)+ peaks in a ratio of approximately 9:6:1.

The fragmentation of the molecular ion would likely proceed through the loss of small, stable molecules. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO). Another likely fragmentation would be the direct loss of the carboxyl group (•COOH). The phthalazine ring itself is relatively stable, and its fragmentation might involve the sequential loss of two molecules of hydrogen cyanide (HCN) thieme-connect.de.

| Ion | m/z (relative intensity) | Possible Fragmentation Pathway |

| [M]⁺ | Expected as parent peak | Molecular ion |

| [M-OH]⁺ | Loss of hydroxyl radical | |

| [M-COOH]⁺ | Loss of carboxyl group | |

| [M-Cl]⁺ | Loss of a chlorine atom |

Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry and data for related compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp peak between 1680 and 1710 cm⁻¹. Aromatic C-H stretching vibrations would likely be observed just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

| Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 (strong) | C=O stretch | Carboxylic acid |

| >3000 | C-H stretch | Aromatic |

| 1400-1600 | C=C stretch | Aromatic |

| <800 | C-Cl stretch | Chloroalkane |

Note: The absorption ranges are typical for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The phthalazine ring system is an aromatic chromophore and is expected to exhibit strong absorption in the UV region. The presence of the chlorine atoms and the carboxylic acid group as substituents on the phthalazine core would likely cause shifts in the absorption maxima compared to the parent phthalazine molecule. Typically, aromatic compounds show multiple absorption bands corresponding to π→π* transitions. It is anticipated that this compound would have absorption maxima in the 200-400 nm range thieme-connect.deacs.orgnist.gov.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.

A crystallographic study would reveal the planarity of the phthalazine ring system and the conformation of the carboxylic acid group relative to the ring. Intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers, is a common feature in the solid-state structures of carboxylic acids and would be expected here.

As of the current literature survey, there is no publicly available crystal structure for this compound. Therefore, a detailed discussion of its solid-state structure is not possible at this time.

Theoretical and Computational Studies of 1,4 Dichlorophthalazine 6 Carboxylic Acid

Molecular Dynamics Simulations for Conformational Analysis

There are no available molecular dynamics (MD) simulations specifically for 1,4-Dichlorophthalazine-6-carboxylic acid. MD simulations are used to study the dynamic behavior of molecules, including their conformational changes over time. For related halogenated heterocyclic compounds, MD simulations have been utilized to model interactions with biological targets, such as proteins nih.govnih.gov. These simulations can provide valuable information on how a molecule might adopt different shapes and interact with its environment. However, a conformational analysis of this compound through this method has not been documented in the searched literature.

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

No Quantitative Structure-Activity Relationship (QSAR) studies focusing on the chemical properties of this compound were identified. QSAR models are developed to correlate the chemical structure of compounds with their activities. In the context of phthalazine (B143731) derivatives, QSAR studies have been conducted, but they are predominantly focused on biological and medicinal applications, such as predicting anti-inflammatory or anticancer activity nih.govresearchgate.net. These studies fall outside the strict chemical context requested for this article.

Applications in Advanced Organic Synthesis and Materials Chemistry

1,4-Dichlorophthalazine-6-carboxylic Acid as a Versatile Synthetic Building Block

This compound serves as a trifunctional building block, offering multiple reaction sites for constructing complex molecules. The two chlorine atoms on the phthalazine (B143731) ring are susceptible to nucleophilic substitution, while the carboxylic acid group can undergo a wide range of transformations, including esterification, amidation, and conversion to an acyl chloride. This versatility allows for the sequential or one-pot introduction of different functionalities, making it a key intermediate in the synthesis of diverse chemical structures. sigmaaldrich.compragmetis.comenamine.net

The parent compound, 1,4-dichlorophthalazine (B42487), is widely recognized as a foundational reagent in medicinal chemistry for creating new therapeutic agents. sigmaaldrich.compragmetis.com The addition of the carboxylic acid group at the 6-position significantly expands this utility. This group not only provides an additional point for chemical modification but also allows for the modulation of physicochemical properties such as solubility and bioavailability in drug candidates. enamine.net For instance, the carboxylic acid can be converted into various amides, as demonstrated by the synthesis of 1,4-dichloro-phthalazine-6-carboxylic acid (3-trifluoromethoxy-phenyl)-amide, a compound investigated as a potential protein kinase inhibitor. lookchem.com

The reactivity of the chlorine atoms allows for the introduction of various substituents, including amines, alcohols, and thiols. These substitution reactions are fundamental to building a library of derivatives with tailored properties. nih.govlongdom.org For example, reaction with primary or secondary amines leads to the formation of mono- or di-substituted aminophthalazines. longdom.org This reactivity is crucial for creating molecules with specific biological targets or material properties.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Potential Products |

|---|---|---|---|

| Chloro | C1, C4 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Ethers, Thioethers |

| Carboxylic Acid | C6 | Esterification, Amidation, Acyl Halide Formation | Esters, Amides, Acid Chlorides |

| Phthalazine Core | N/A | Cyclization, Metal Coordination | Fused Heterocycles, Metal Complexes |

Development of Phthalazine-Based Ligands and Catalysts

The phthalazine framework is an excellent scaffold for designing ligands for coordination chemistry and catalysis. The two nitrogen atoms within the phthalazine ring can act as coordination sites for metal ions. The presence of the 1,4-dichloro substituents and the 6-carboxylic acid group provides additional handles to create multidentate ligands. researchgate.net

The carboxylic acid group can be deprotonated to form a carboxylate, which is a common coordinating group for a wide range of metal ions. This allows for the formation of coordination polymers or metal-organic frameworks (MOFs). semanticscholar.orgmdpi.com Furthermore, the chlorine atoms can be substituted with other ligand-bearing moieties (e.g., pyridyl, imidazolyl groups) to generate sophisticated chelating systems. researchgate.net These tailored ligands can be used to synthesize catalysts with specific activities and selectivities. For example, rhenium catalysts supported on TiO2 have been shown to be effective for the selective hydrogenation of carboxylic acid derivatives. rsc.org Similarly, metallaphotoredox catalysis using nickel or copper can activate carboxylic acids for various coupling reactions. nih.gov

While direct examples starting from this compound are not extensively documented, the principles of ligand design strongly support its potential in this area. The ability to create rigid, well-defined coordination environments is crucial for developing catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. rsc.orgnsf.gov

Role in the Synthesis of Complex Heterocyclic Architectures

The reactivity of this compound makes it an ideal precursor for constructing more complex, fused heterocyclic systems. The dichlorophthalazine moiety can react with binucleophiles, such as hydrazine (B178648) or diamines, to form polycyclic structures.

A notable example is the synthesis of triazolophthalazines. The reaction of 1,4-dichlorophthalazine with a hydrazide, followed by intramolecular cyclization, yields a triazolo[3,4-a]phthalazine ring system. jocpr.com This is a common strategy for creating compounds with potential pharmacological activities. The carboxylic acid group on the starting material would be carried through the synthesis, providing a functional handle on the final complex architecture for further modification or for tuning the molecule's properties.

The general synthetic utility is outlined in the following table, based on known reactions of the 1,4-dichlorophthalazine core.

Table 2: Synthesis of Fused Heterocycles from Phthalazine Precursors

| Reagent | Intermediate/Product Structure | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Formic Hydrazide | 6-alkoxy- sigmaaldrich.comnih.govjocpr.comtriazolo[3,4-a]phthalazines | Triazolophthalazine | jocpr.com |

| Benzohydrazine | 6-chloro-3-phenyl-7-methyl- sigmaaldrich.comnih.govjocpr.comtriazolo[3,4-a]phthalazine | Triazolophthalazine | jocpr.com |

| p-Phenylenediamine (B122844) | N¹-(phthalazin-1-yl)benzene-1,4-diamines | Substituted aminophthalazine | nih.gov |

These reactions demonstrate the capacity of the dichlorophthalazine scaffold to act as a foundation for building intricate molecular frameworks. The carboxylic acid function on the specific reagent adds another layer of synthetic possibility, allowing these complex heterocycles to be tethered to other molecules, surfaces, or polymers. sigmaaldrich.compragmetis.comresearchgate.net

Applications in Functional Materials (e.g., Polymers, Dyes, Nanoscience)

The unique combination of a rigid, aromatic core with multiple reactive sites makes this compound a promising candidate for the development of advanced functional materials.

Multifunctional aromatic carboxylic acids are valuable building blocks for creating coordination polymers and other polymeric materials. semanticscholar.orgmdpi.com The carboxylic acid group in this compound allows it to be used as a monomer in polymerization reactions. For example, it can be incorporated into:

Polyesters: Through condensation reactions with diols.

Polyamides: Through condensation reactions with diamines.

The rigid phthalazine unit would impart thermal stability and specific mechanical properties to the resulting polymer chain. Furthermore, the two chlorine atoms remain as latent functional sites along the polymer backbone, which could be post-functionalized to introduce new properties, such as cross-linking capabilities, altered solubility, or catalytic activity.

The extended π-conjugated system of the phthalazine ring suggests that its derivatives could function as chromophores. The structure is related to other nitrogen-containing heterocycles used in dye chemistry. The carboxylic acid group is a common feature in many organic dyes, where it serves two primary purposes:

Modulating Electronic Properties: The carboxyl group can influence the absorption and emission wavelengths of the chromophore.

Anchoring Group: It can form strong bonds with surfaces, such as the titanium dioxide (TiO₂) used in dye-sensitized solar cells (DSSCs) or textile fibers.

While specific dyes based on this exact molecule are not widely reported, its structural motifs are highly relevant to dye design. The chlorine atoms offer further opportunities to attach auxochromic groups (electron-donating or -withdrawing) to fine-tune the color and photophysical properties of the potential dye.

Carboxylic acids are one of the most common functional groups used for the surface modification of nanomaterials. semanticscholar.orgnih.gov The carboxylic acid group of this compound can be used to anchor the molecule onto the surface of various nanomaterials, including:

Metal Nanoparticles (e.g., Gold, Silver): Forming self-assembled monolayers (SAMs).

Metal Oxide Nanoparticles (e.g., Fe₃O₄, TiO₂): Forming stable linkages to the oxide surface.

Graphene and Carbon Nanotubes: Through covalent or non-covalent interactions.

This surface functionalization can impart new properties to the nanomaterial. For instance, attaching this molecule could introduce specific chemical reactivity via the chlorine atoms or enhance the material's dispersibility in certain solvents. The rigid, planar phthalazine core could also influence the packing and organization of the molecules on the surface. For example, sulfonic acid functionalized reduced graphene oxide has been used as a catalyst for the synthesis of carboxylic acids. nih.gov

Future Directions and Emerging Research Avenues

Innovations in Sustainable Synthesis of Phthalazine (B143731) Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles, including phthalazine derivatives. researchgate.net The focus is on developing environmentally benign methods that reduce waste, minimize the use of hazardous reagents, and are energy-efficient. researchgate.netosti.gov Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. researchgate.net For the synthesis of phthalazine derivatives, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. scispace.com This approach aligns with the green chemistry goal of energy efficiency.

Use of Green Solvents: Researchers are exploring the use of water and bio-based solvents as alternatives to traditional volatile organic compounds. researchgate.net Water is an abundant, non-toxic, and inexpensive solvent, making it an attractive medium for the synthesis of N-heterocycles. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. researchgate.net Biocatalytic methods are being investigated for the synthesis of various nitrogen-containing heterocycles, presenting a promising avenue for the sustainable production of phthalazine derivatives. researchgate.net

Catalyst-Free and Metal-Free Reactions: Efforts are being made to develop synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net Catalyst-free reactions, often promoted by light or other energy sources, represent a significant step towards cleaner chemical processes.

These sustainable approaches are not only environmentally responsible but also have the potential to be more cost-effective and scalable for industrial applications.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The functionalization of the phthalazine core, particularly for compounds like 1,4-Dichlorophthalazine-6-carboxylic acid, is crucial for tuning its chemical and biological properties. Emerging research is focused on uncovering new reactivity patterns and developing innovative derivatization strategies. The presence of the carboxylic acid group offers a versatile handle for a variety of chemical transformations. nih.govnih.gov

Key strategies include:

Amidation: The carboxylic acid moiety can be readily converted to amides through coupling reactions with various amines. This is a widely used method for creating diverse libraries of compounds for biological screening. nih.gov

Esterification: Reaction with alcohols allows for the formation of esters, which can alter the solubility and pharmacokinetic properties of the parent molecule. nih.gov

Conversion to Other Functional Groups: The carboxylic acid can be a precursor to other functional groups, such as acyl hydrazides, which can then be used in subsequent reactions to build more complex molecular architectures. nih.gov

The exploration of these derivatization pathways is essential for synthesizing novel phthalazine-based molecules with tailored functionalities for a range of applications. nih.gov

Advanced Computational Modeling and Data-Driven Approaches in Phthalazine Chemistry

Computational chemistry and data-driven methods are becoming indispensable tools in modern drug discovery and materials science. For phthalazine derivatives, these approaches are being used to predict molecular properties, guide synthetic efforts, and understand structure-activity relationships (SAR).

Molecular Docking: This technique is used to predict the binding orientation of a small molecule to a target protein. For phthalazine derivatives with therapeutic potential, molecular docking can help to identify key interactions with biological targets and guide the design of more potent compounds. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to assess the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. 3D-QSAR models, for example, can be used to predict the activity of new phthalazine derivatives and to prioritize synthetic targets.

Data-Driven Modeling: With the growth of large chemical databases, machine learning and other data-driven techniques are being employed to predict reaction outcomes, optimize reaction conditions, and even design new molecules with desired properties. nbinno.com

These computational and data-driven approaches are accelerating the pace of research in phthalazine chemistry by enabling more rational and targeted design of new molecules.

Potential for Non-Traditional Chemical Applications

While phthalazine derivatives are well-known for their applications in medicinal chemistry, emerging research is exploring their potential in non-traditional areas. nbinno.comresearchgate.netmdpi.com The unique electronic and structural properties of the phthalazine scaffold make it a candidate for a variety of functional applications.

Corrosion Inhibitors: Phthalazine derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments. researchgate.netosti.govresearchgate.net Their ability to adsorb onto the metal surface and form a protective layer can significantly reduce the rate of corrosion. researchgate.netosti.govresearchgate.net Quantum chemical calculations and molecular dynamics simulations are being used to understand the mechanism of inhibition and to design more effective inhibitors. researchgate.netresearchgate.net

Agrochemicals: The biological activity of phthalazine derivatives extends beyond pharmaceuticals, with some compounds showing potential for use in agriculture. nbinno.comresearchgate.net Further research in this area could lead to the development of new pesticides or herbicides.

Materials Science: The rigid, aromatic structure of the phthalazine core makes it an interesting building block for new materials. researchgate.netmdpi.com Phthalazinone-containing resins, for example, have been synthesized and are being investigated for their high-performance properties. mdpi.com There is also potential for phthalazine derivatives to be used in the development of functional dyes and in the field of organic electronics.

The exploration of these non-traditional applications represents a significant growth area for phthalazine chemistry, with the potential to lead to new technologies and products.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,4-dichlorophthalazine-6-carboxylic acid, and how can researchers optimize reaction conditions?

- Methodological Answer : Synthesis typically involves chlorination of phthalazine precursors followed by carboxylation. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts . For reproducibility, document solvent purity, stoichiometric ratios, and reaction time systematically .

Q. How can researchers validate the purity of this compound for experimental use?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. Calibrate instruments with certified reference standards. For trace impurities, use mass spectrometry with collision-induced dissociation (CID) to identify structural anomalies. Cross-reference retention times and spectral data with published libraries .

Q. What strategies are effective for conducting a comprehensive literature review on this compound?

- Methodological Answer : Use systematic keyword searches (e.g., "this compound synthesis," "spectroscopic characterization") across databases like SciFinder and PubMed. Employ Boolean operators and truncation (e.g., "phthalazine* AND carboxyl*") to capture variants. Prioritize peer-reviewed journals and avoid non-academic sources (e.g., BenchChem) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies, focusing on variables like dose ranges, exposure duration, and model systems (in vitro vs. in vivo). Use statistical tools (e.g., ANOVA, regression models) to identify confounding factors. Validate findings with independent assays (e.g., Ames test for mutagenicity, ROS assays for oxidative stress) .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in biological systems?

- Methodological Answer : Employ orthogonal approaches:

- Molecular docking : Predict binding affinity to target proteins (e.g., enzymes in metabolic pathways).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic interactions.

- Gene expression profiling : Use RNA-seq to identify differentially expressed genes post-exposure.

Cross-validate results with knock-out/knock-in models to confirm mechanistic pathways .

Q. How can researchers assess the environmental persistence of this compound?

- Methodological Answer : Conduct accelerated degradation studies under controlled conditions (UV light, microbial activity). Use LC-MS/MS to quantify degradation products. Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Compare half-lives across matrices (soil, water) to evaluate environmental partitioning .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Calculate EC50/LC50 values with 95% confidence intervals. For non-monotonic responses, apply benchmark dose (BMD) modeling. Visualize data using heatmaps or 3D surface plots to highlight synergistic/antagonistic effects .

Q. How should researchers document and archive experimental data for reproducibility?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) to record raw data, metadata, and instrument settings. Archive spectra and chromatograms in open-access repositories (e.g., Zenodo) with persistent identifiers (DOIs). Publish full synthetic protocols in supplementary materials .

Key Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.